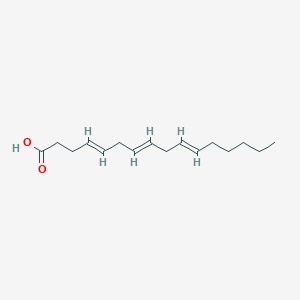

4,7,10-Hexadecatrienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

10404-91-8 |

|---|---|

Molecular Formula |

C16H26O2 |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

(4E,7E,10E)-hexadeca-4,7,10-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10,12-13H,2-5,8,11,14-15H2,1H3,(H,17,18)/b7-6+,10-9+,13-12+ |

InChI Key |

SBIXFICRPNNLIR-YHTMAJSVSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCC(=O)O |

Synonyms |

4,7,10-hexadecatrienoic acid |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Relevance of 4,7,10 Hexadecatrienoic Acid

Biosynthesis and Accumulation in Photosynthetic Organisms

Photosynthetic organisms, including microalgae and certain higher plants, are primary producers of a diverse array of fatty acids. The biosynthesis of 4,7,10-hexadecatrienoic acid in these organisms is linked to specific metabolic pathways and can be influenced by environmental conditions.

Microalgal Species (e.g., Dunaliella salina, Chlorella species)

Some analyses of Chlorella species have also reported the presence of the C16:4 fatty acid, 4,7,10,13-hexadecatetraenoic acid, in significant amounts in certain strains like Micractinium lacustre VKM Al-343 (19%). mdpi.com The presence of this fatty acid suggests the existence of enzymatic machinery capable of introducing double bonds at the Δ4 position, a necessary step for the synthesis of this compound.

Higher Plants (e.g., Angiosperms, Brassica napus, Cakile maritima)

In higher plants, the presence of C16 trienoic fatty acids is often associated with the "prokaryotic" pathway of glycerolipid synthesis in chloroplasts. nih.gov However, much of the literature on angiosperms, including Brassica napus (rape), identifies the prominent C16:3 isomer in leaf lipids as 7,10,13-hexadecatrienoic acid, an omega-3 fatty acid. capes.gov.brmdpi.comresearchgate.netsyntheselabor.deaocs.org Plants are often categorized as "16:3 plants" or "18:3 plants" based on the predominance of C16:3 or C18:3 fatty acids in their photosynthetic tissues. aocs.orgcabidigitallibrary.org

Despite the prevalence of the 7,10,13 isomer in many plants, specific research has identified This compound in the coastal plant Cakile maritima (sea rocket). biorxiv.org In this species, this compound is a precursor to the phytohormone jasmonic acid, and its levels have been observed to increase significantly in response to drought stress, suggesting a role in stress signaling. biorxiv.org Additionally, studies on Arabidopsis thaliana mutants with altered fatty acid profiles have listed this compound as a component of chloroplast glycerolipids. nih.gov

Presence in Marine Ecosystem Components (e.g., Pacific Walrus Blubber)

The transfer of fatty acids through the food web leads to their accumulation in the tissues of consumers. Data from the U.S. Geological Survey Alaska Science Center has documented the presence of This compound in the blubber of the Pacific walrus (Odobenus rosmarus divergens).

The fatty acid composition of walrus blubber is variable and can be influenced by factors such as diet, location, age, and physiological status (e.g., lactation). frontiersin.orgresearchgate.netusgs.govcdnsciencepub.com Studies have shown that the lipid content and the proportions of individual fatty acids can differ between the inner and outer layers of blubber and can show interannual variations, likely reflecting changes in diet and energy budgets. frontiersin.orgusgs.govresearchgate.net While numerous fatty acids are present, the detection of this compound indicates its persistence through the marine food chain, originating from primary producers like microalgae.

Table 1: Fatty Acid Composition of Pacific Walrus (Odobenus rosmarus divergens) Blubber This table presents a selection of fatty acids found in Pacific walrus blubber to provide context for the presence of this compound. The exact percentages can vary significantly between individuals and studies.

| Fatty Acid | Common Name | Typical Range (% of total fatty acids) |

| 16:1n-7 | Palmitoleic acid | ~23% |

| 16:0 | Palmitic acid | ~10% |

| 18:1n-9 | Oleic acid | ~10% |

| 18:1n-7 | Vaccenic acid | ~10% |

| 20:5n-3 | Eicosapentaenoic acid (EPA) | ~10% |

| 16:3n-6 | This compound | Present, variable |

Source: Data compiled from multiple studies on Pacific walrus blubber composition. frontiersin.orgresearchgate.netcdnsciencepub.com

Comparative Lipidomics and Phylogenetic Distribution

Lipidomic analyses underscore the importance of accurately identifying fatty acid isomers, as different isomers can arise from distinct biosynthetic pathways and have different biological roles. researchgate.netplos.org The distinction between this compound (an n-6 fatty acid) and its isomer 7,10,13-hexadecatrienoic acid (an n-3 fatty acid) is crucial. oregonstate.edu

The phylogenetic distribution of these isomers is not uniform. In the plant kingdom, the presence of significant amounts of 7,10,13-hexadecatrienoic acid is a trait associated with the "prokaryotic" lipid synthesis pathway and is characteristic of what are termed "16:3 plants". aocs.orgcabidigitallibrary.org This pathway is considered an evolutionarily ancient trait that has been lost in many angiosperm lineages. syntheselabor.decabidigitallibrary.org In contrast, the documented presence of this compound in specific microalgae and its stress-induced synthesis in the halophyte Cakile maritima suggest a more targeted and perhaps ecologically specialized distribution. science.govbiorxiv.org

Within the microalgal Chlorella-clade, fatty acid profiles can vary significantly, with some species producing the C16:4 precursor to the omega-3 series, while others are rich in different PUFAs. mdpi.com This diversity highlights the complex evolutionary history of fatty acid desaturase enzymes, which are responsible for creating the double bonds that define these molecules.

Table 2: Phylogenetic Distribution of C16:3 Fatty Acid Isomers

| Organism Group | Predominant C16:3 Isomer | Biosynthetic Pathway Context | Key Examples |

| Microalgae | 4,7,10-HTA and/or 7,10,13-HTA | Varies by species and conditions | Dunaliella salina, Chlorella spp. |

| "16:3" Higher Plants | 7,10,13-Hexadecatrienoic acid | "Prokaryotic" pathway in chloroplasts | Brassica napus, Arabidopsis thaliana |

| Specific Angiosperms | This compound | Jasmonic acid precursor | Cakile maritima |

| Marine Mammals | This compound | Dietary accumulation | Pacific Walrus |

| Microorganisms | This compound | Endogenous synthesis | Certain bacteria and fungi |

Note: HTA refers to Hexadecatrienoic acid.

Biosynthetic and Metabolic Pathways of 4,7,10 Hexadecatrienoic Acid

De Novo Fatty Acid Synthesis and Desaturation Mechanisms

The initial formation of the fatty acid backbone and the subsequent introduction of double bonds are fundamental to the synthesis of 4,7,10-hexadecatrienoic acid.

In higher plants, the synthesis of chloroplast glycerolipids occurs via two distinct routes: the prokaryotic and eukaryotic pathways. nih.govoup.com The chloroplast is the exclusive site of de novo fatty acid synthesis. nih.govoup.com The primary products of this synthesis are 16:0-ACP and 18:1-ACP. nih.govoup.com These molecules can then enter the prokaryotic pathway within the inner envelope of the chloroplast to produce lipids specific to this organelle. nih.govoup.com

The prokaryotic pathway characteristically produces phosphatidic acid (PA) with a 16-carbon fatty acid, such as palmitic acid (16:0), at the sn-2 position of the glycerol (B35011) backbone. nih.govoup.com This PA is then converted to diacylglycerol (DAG), which serves as a precursor for major plastid membrane lipids. nih.govoup.com Subsequent desaturation steps lead to the formation of galactolipids containing hexadecatrienoic acid (16:3). nih.gov In some plant species, like Arabidopsis thaliana, a significant portion of galactolipids are synthesized via this prokaryotic pathway, leading to a notable presence of 16:3 fatty acids. nih.govnih.gov The presence of cis-7,10,13-hexadecatrienoic acid is considered a marker for the activity of the plastidial pathway. cabidigitallibrary.org This pathway is thought to have been lost in some plant lineages during evolution. cabidigitallibrary.org

Fatty acid desaturases (FADs) are enzymes that introduce double bonds into the acyl chains of fatty acids. The synthesis of hexadecatrienoic acid is dependent on the sequential action of these enzymes. In the model plant Arabidopsis, a plastidial Δ7-desaturase, encoded by the FAD5 gene, is responsible for the first desaturation step, converting palmitic acid (16:0) into 7Z-hexadecenoic acid (16:1n-9). biorxiv.orgbiorxiv.org

Following this initial desaturation, two more desaturation reactions are carried out by FAD6 and FAD7/FAD8 to produce Δ7,10-hexadecadienoic acid (16:2n-6) and finally hexadecatrienoic acid (16:3n-3), respectively. biorxiv.orgbiorxiv.orgcsic.es The FAD5 enzyme is exclusively located in the chloroplast, meaning that hexadecatrienoic acid synthesis is confined to this organelle. biorxiv.orgbiorxiv.org The crucial role of FAD5 has been demonstrated in the liverwort Marchantia polymorpha, where a lack of a functional FAD5 homolog blocks the hexadecanoid pathway and severely depletes the levels of downstream products. csic.esdntb.gov.uaresearchgate.net This highlights the ancient and conserved function of FAD5 in the biosynthesis of C16 polyunsaturated fatty acids. csic.esdntb.gov.uaresearchgate.net

Peroxisomal Beta-Oxidation Pathways

Peroxisomes are cellular organelles that play a key role in the breakdown of fatty acids through a process called beta-oxidation.

In human skin fibroblasts, this compound has been identified as a metabolite of arachidonic acid. nih.govnih.gov This conversion occurs through peroxisomal beta-oxidation. nih.govnih.gov When cells are supplied with labeled arachidonic acid, they produce and release this compound into the extracellular environment. nih.govnih.gov This process is absent in fibroblasts that have deficient peroxisomal function, such as those from individuals with Zellweger syndrome, confirming the essential role of peroxisomes in this metabolic conversion. nih.gov The production of this metabolite is not limited to fibroblasts, as it has also been observed in other cell types like human umbilical vein endothelial cells. nih.gov

The beta-oxidation of polyunsaturated fatty acids like arachidonic acid, which have double bonds at odd-numbered carbons, requires the action of auxiliary enzymes. Two such enzymes are 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase. researchgate.netwisc.eduplos.org During the breakdown of arachidonic acid, intermediates with double bonds in unfavorable positions for the core beta-oxidation enzymes are formed. plos.org

The Δ3,5,Δ2,4-dienoyl-CoA isomerase catalyzes the conversion of a 3,5-dienoyl-CoA intermediate to a 2,4-dienoyl-CoA. nih.gov This product is then acted upon by the NADPH-dependent 2,4-dienoyl-CoA reductase, which reduces the conjugated double bond system. plos.org The resulting 3-enoyl-CoA can then be isomerized and re-enter the main beta-oxidation spiral. plos.org The involvement of both these enzymes is crucial for the complete degradation of arachidonic acid and the formation of shorter-chain fatty acids like this compound within the peroxisome. researchgate.netresearchgate.net

Polyunsaturated Fatty Acid Synthase (PKS) Pathways in Microorganisms

Certain microorganisms utilize a distinct pathway for the synthesis of polyunsaturated fatty acids, known as the polyunsaturated fatty acid (PUFA) synthase pathway. This pathway, also referred to as the anaerobic or PKS pathway, is capable of de novo synthesis of PUFAs from malonyl-CoA. researchgate.netnih.gov

The PUFA synthase is a large, multi-domain enzyme complex. nih.gov Key components include a ketoacyl synthase (KS), malonyl-CoA:ACP transacylase (MAT), and multiple acyl carrier protein (ACP) domains. researchgate.net The synthesis process is iterative, with each cycle extending the fatty acid chain by two carbons. nih.gov Unlike the aerobic desaturase/elongase pathway, the PKS system can introduce double bonds during the elongation process. researchgate.net Research involving the engineering of PUFA synthases has shown that modifying these enzymes can enhance the production of specific PUFAs. For instance, in engineered E. coli, the modification of a PUFA synthase led to increased production of γ-linoleic acid and this compound. researchgate.net This pathway represents an alternative and efficient method for the microbial production of various polyunsaturated fatty acids. nih.gov

Chain Elongation and Interconversion with other Polyunsaturated Fatty Acids

This compound, a 16-carbon omega-6 polyunsaturated fatty acid (PUFA), occupies a complex position in the metabolic network of fatty acids. ontosight.ai Its interconversion with other PUFAs, notably the C20 omega-6 fatty acid arachidonic acid, involves metabolic processes that can both synthesize longer-chain fatty acids from it (anabolism) and generate it from the breakdown of longer-chain PUFAs (catabolism).

Research indicates that this compound can be considered an intermediate in the biosynthesis of arachidonic acid. ontosight.ai This suggests its participation in chain elongation pathways. In mammals, the synthesis of longer-chain PUFAs from shorter-chain precursors is a known metabolic route. For instance, studies have demonstrated that C16 PUFAs can be elongated to their C18 counterparts. The omega-3 fatty acid 7,10,13-hexadecatrienoic acid (16:3n-3) can be chain-elongated to form α-linolenic acid (18:3n-3). This process supports the potential for this compound (16:3n-6) to be similarly elongated to an 18-carbon omega-6 PUFA.

The probable elongation product of this compound would be γ-linolenic acid (GLA; 6,9,12-octadecatrienoic acid). GLA is a recognized intermediate in the conventional pathway for arachidonic acid synthesis. This anabolic conversion would involve fatty acid elongase enzymes.

Conversely, strong evidence from studies on fatty acid metabolism in peroxisomes points to this compound as a product of the catabolism of arachidonic acid. nih.govnih.gov Peroxisomal β-oxidation is a key pathway for shortening very-long-chain fatty acids. Research has shown that arachidonic acid (20:4n-6) undergoes two cycles of β-oxidation within peroxisomes to yield this compound. nih.govresearchgate.net This catabolic interconversion demonstrates a method for the formation of this specific C16 PUFA from a more complex precursor.

Furthermore, the CoA thioester of 4,7,10-cis-hexadecatrienoic acid has been identified as an effective substrate for long-chain acyl-CoA dehydrogenase (LCAD), a critical enzyme in the first step of mitochondrial β-oxidation. researchgate.net This indicates that once formed, this compound can be further broken down for energy production within the mitochondria.

The metabolic fate and role of this compound are thus multifaceted, with evidence supporting its involvement in both the synthesis and degradation pathways of longer-chain omega-6 fatty acids.

Table 1: Potential Anabolic Interconversion of this compound This table outlines the hypothetical elongation pathway based on known fatty acid synthesis routes.

| Precursor | Enzyme Family | Product | Product Name |

| This compound (16:3, n-6) | Elongase | 6,9,12-Octadecatrienoic acid (18:3, n-6) | γ-Linolenic acid (GLA) |

| 6,9,12-Octadecatrienoic acid (18:3, n-6) | Δ5-Desaturase | 5,8,11,14-Eicosatetraenoic acid (20:4, n-6) | Arachidonic acid (AA) |

Table 2: Documented Catabolic Interconversion Leading to this compound This table details the established pathway for the formation of this compound from arachidonic acid via peroxisomal β-oxidation. nih.govresearchgate.net

| Precursor | Metabolic Process | Product | Product Name |

| Arachidonic acid (20:4, n-6) | 2 cycles of Peroxisomal β-oxidation | This compound (16:3, n-6) | This compound |

Biological Roles and Mechanistic Insights of 4,7,10 Hexadecatrienoic Acid Non Human Models

Contributions to Cellular Membrane Fluidity and Structure

The biophysical properties of cellular membranes are fundamentally influenced by their lipid composition. The presence of unsaturated fatty acids like 4,7,10-hexadecatrienoic acid is critical for maintaining membrane fluidity, which is essential for numerous cellular functions.

This compound is incorporated into the structure of complex lipids that form the backbone of cellular membranes. These complex lipids are primarily glycerolipids, which include phospholipids and glycolipids. creative-proteomics.com The synthesis of these molecules begins with a glycerol-3-phosphate backbone, to which fatty acids are sequentially added. creative-proteomics.comnih.gov

The process involves the esterification of fatty acids to the hydroxyl groups of the glycerol (B35011) molecule. creative-proteomics.com Specifically, enzymes such as acyl-CoA:acylglycerol phosphate acyltransferases (AGPATs) often add an unsaturated fatty acid to the sn-2 position of the glycerol backbone. nih.gov As a C16 polyunsaturated fatty acid, this compound can be integrated into these positions, contributing to the diversity of lipid species within the membrane. In plants, for instance, (7Z,10Z,13Z)-hexadecatrienoic acid is found esterified in galactolipids like monogalactosyldiacylglycerol (MGDG), particularly within the plastid membranes. nih.gov

Table 1: Integration of this compound into Membrane Lipids

| Lipid Class | Backbone Molecule | Role of this compound | Common Location |

|---|---|---|---|

| Glycerophospholipids | Glycerol-3-Phosphate | Acyl chain component, esterified to the glycerol backbone. | Cellular Membranes (e.g., Plasma Membrane, ER) |

| Glyceroglycolipids (e.g., MGDG) | Glycerol | Acyl chain component, esterified to the glycerol backbone. | Plastid/Chloroplast Membranes (in plants) |

The incorporation of polyunsaturated fatty acids such as this compound has a significant impact on the physical properties of cellular membranes. The double bonds in the fatty acid chain introduce kinks, which prevent the lipid molecules from packing tightly together. youtube.com This increased spacing between phospholipids enhances the fluidity of the membrane. youtube.comkhanacademy.org Studies on other polyunsaturated fatty acids have shown a direct correlation between the number of double bonds and an increase in membrane fluidity. researchgate.net

Precursor Role in Oxylipin Biosynthesis

Oxylipins are a family of oxygenated fatty acids that function as signaling molecules in response to stress and during development. uliege.beaocs.org In plants, this compound is a key substrate for the synthesis of a specific class of oxylipins known as hexadecanoids. researchgate.net

The biosynthesis of jasmonates and related compounds can initiate from either the 18-carbon α-linolenic acid (the octadecanoid pathway) or the 16-carbon (7Z,10Z,13Z)-hexadecatrienoic acid (the hexadecanoid pathway). nih.govmdpi.commdpi.com The hexadecanoid pathway begins with the release of this 16:3 fatty acid from plastid membrane lipids. nih.gov

A sequential series of enzymatic reactions then converts the fatty acid into dinor-12-oxo-phytodienoic acid (dn-OPDA). nih.gov This process is catalyzed by:

13-Lipoxygenase (13-LOX): Introduces molecular oxygen into the fatty acid chain. nih.gov

Allene (B1206475) Oxide Synthase (AOS): Converts the hydroperoxide product into an unstable allene oxide. nih.gov

Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form the cyclopentenone ring characteristic of dn-OPDA. nih.gov

The direct precursor role of the 16:3 fatty acid was confirmed in studies using the Arabidopsis mutant fad5, which is deficient in (7Z,10Z,13Z)-hexadecatrienoic acid synthesis. nih.govnih.gov These mutants were unable to produce dn-OPDA, demonstrating that this oxylipin is derived directly from the plastid-based 16:3 fatty acid and not through the shortening (β-oxidation) of the 18-carbon 12-oxo-phytodienoic acid (OPDA). nih.govnih.govoup.com

Table 2: Key Enzymes in the Formation of dn-OPDA from Hexadecatrienoic Acid

| Enzyme | Abbreviation | Function |

|---|---|---|

| 13-Lipoxygenase | 13-LOX | Oxygenation of the fatty acid precursor. nih.gov |

| Allene Oxide Synthase | AOS | Formation of an unstable allene oxide. nih.gov |

| Allene Oxide Cyclase | AOC | Cyclization to form the cyclopentenone structure of dn-OPDA. nih.gov |

The products of the hexadecanoid pathway, particularly dn-OPDA, are integral components of the jasmonate signaling network, which regulates plant growth, development, and defense against biotic and abiotic stresses. researchgate.netnih.gov In vascular plants, dn-OPDA is a precursor to jasmonic acid (JA). colab.ws However, in non-vascular plants like mosses, dn-OPDA itself acts as a primary signaling molecule, functioning as the bioactive ligand that is perceived by the COI1-JAZ co-receptor complex to initiate downstream responses. mdpi.comnih.gov

Upon perception of the signal (e.g., wounding or pathogen attack), levels of dn-OPDA and other jasmonates increase significantly. nih.gov This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, freeing up transcription factors like MYC2 to activate the expression of jasmonate-responsive genes. nih.gov This signaling cascade is crucial for orchestrating defense mechanisms and modulating growth processes. researchgate.net The relative levels of different jasmonate family members, including dn-OPDA, create specific "oxylipin signatures" that can vary between plant species and in response to different stimuli. nih.gov

Modulation of Enzyme and Receptor Activities (in vitro and non-human cellular models)

Beyond its structural roles and function as a biosynthetic precursor, this compound gives rise to oxylipins that can directly modulate the activity of enzymes and receptors. The cyclopentenone structure of dn-OPDA, characterized by an α,β-unsaturated carbonyl group, makes it a reactive electrophile capable of covalent binding to cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. colab.ws

This reactivity allows dn-OPDA and related cyclopentenones to act as signaling molecules that can directly tune enzyme activities. colab.ws For example, treating Arabidopsis plants with dn-OPDA was shown to increase the capacity of leaf extracts to metabolize linoleic acid, suggesting that dn-OPDA can regulate enzymes within its own biosynthetic pathway. nih.gov This indicates a potential feedback mechanism where the product of the hexadecanoid pathway can influence the broader oxylipin network. This type of modulation, where a molecule binds to a site other than the active site to alter protein function, is a form of allosteric regulation, a powerful mechanism for controlling receptor signaling and enzyme activity. nih.gov

Responses to Abiotic and Biotic Stressors in Plants and Microalgae

Hexadecatrienoic acids, a class of 16-carbon polyunsaturated fatty acids, play multifaceted roles in the response of plants and microalgae to environmental challenges. These fatty acids are integral components of cellular membranes and serve as precursors for potent signaling molecules. Their involvement is crucial for acclimation to abiotic stresses like drought and heat, as well as for orchestrating defense mechanisms against pathogens.

Drought and Heat Stress Acclimation

Plants and microalgae modulate the composition of their cellular membranes to maintain functionality under fluctuating temperatures and water availability. The degree of unsaturation in membrane fatty acids is a key factor in this adaptation, influencing membrane fluidity.

Under conditions of heat stress, plants often remodel their lipid composition to decrease membrane fluidity. In the model plant Arabidopsis thaliana, prolonged exposure to heat stress leads to a gradual decrease in the levels of hexadecatrienoic acid (16:3) within membrane lipids, a response associated with long-term acclimatization nih.gov. Studies have shown that while α-linolenic acid (18:3) content decreases within a few days of heat exposure, the reduction in 16:3 occurs over a more extended period nih.gov. Concurrently, heat stress can induce an increase in triacylglycerols containing hexadecatrienoic acid, suggesting a dynamic turnover and redistribution of this fatty acid from membranes to storage lipids mdpi.com. This remodeling is considered a critical part of the plant's strategy to cope with thermal stress nih.govmdpi.com.

While direct quantitative data on this compound in drought response is limited, its role can be inferred from its function as a precursor to jasmonates. One of the intermediates in this pathway, 12-oxo-phytodienoic acid (OPDA), is known to regulate stomatal closure, a primary mechanism for conserving water during drought.

Table 1: Research Findings on Hexadecatrienoic Acid (C16:3) in Response to Heat Stress

| Organism | Stress Condition | Observed Effect on C16:3 | Implied Role |

| Arabidopsis thaliana | Prolonged Heat (33°C) | Gradual decrease in membrane lipids after 13 days nih.gov | Long-term thermal acclimatization nih.gov |

| Arabidopsis thaliana | Heat Stress | Increased incorporation into triacylglycerols (TAGs) in chloroplasts mdpi.com | Lipid remodeling and turnover mdpi.com |

Defense Signaling and Interaction with Pathogens

Hexadecatrienoic acid is a key substrate in the oxylipin pathway, a major signaling cascade for plant defense. In response to pathogen attack or wounding, this fatty acid is released from chloroplast membranes and enzymatically converted into a series of bioactive compounds, most notably jasmonic acid and its derivatives.

This pathway begins with the oxygenation of hexadecatrienoic acid by lipoxygenase (LOX) enzymes. The resulting hydroperoxides are then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to produce dinor-12-oxo-phytodienoic acid (dn-OPDA). Following export from the chloroplast and further modification in the peroxisome, these precursors are converted into jasmonic acid. Jasmonates act as potent signaling hormones that regulate the expression of a wide array of defense-related genes, leading to the synthesis of antimicrobial compounds and proteins that inhibit pathogen growth. Both 16- and 18-carbon fatty acids participate in modulating basal, effector-triggered, and systemic immunity in plants.

Beyond its role as a precursor in signaling pathways, certain isomers of hexadecatrienoic acid have demonstrated direct antimicrobial properties. Research on the marine diatom Phaeodactylum tricornutum has identified (6Z, 9Z, 12Z)-hexadecatrienoic acid as a potent antibacterial agent. This fatty acid exhibits activity against a range of Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), and also inhibits the growth of the Gram-negative marine pathogen Listonella anguillarum.

Table 2: Antibacterial Activity of Hexadecatrienoic Acid Isolated from Phaeodactylum tricornutum

| Target Pathogen | Type | Activity Observed |

| Staphylococcus aureus (including MRSA) | Gram-positive | Inhibitory |

| Various Gram-positive bacteria | Gram-positive | Inhibitory |

| Listonella anguillarum | Gram-negative | Inhibitory |

Genetic and Transcriptional Regulation of 4,7,10 Hexadecatrienoic Acid Metabolism

Gene Expression of Key Biosynthetic Enzymes (e.g., Desaturases, Lipoxygenases)

The synthesis of C16 polyunsaturated fatty acids from the saturated precursor, palmitic acid, is a multi-step process catalyzed by a series of fatty acid desaturase (FAD) enzymes. The expression of the genes encoding these enzymes is fundamental to the production of hexadecatrienoic acid.

In model plants like Arabidopsis thaliana, the pathway involves sequential desaturation reactions catalyzed by specific desaturases located in the plastids. researchgate.net The key enzymes and their corresponding genes are detailed below:

FAD5 : This enzyme is a plastidial Δ⁷-desaturase that carries out the initial desaturation of palmitic acid to produce 7Z-hexadecenoic acid (16:1n-9). researchgate.netbiorxiv.org

FAD6 : Following the first step, FAD6, a plastidial Δ¹⁰-desaturase, introduces a second double bond to create Δ⁷,¹⁰-hexadecadienoic acid (16:2n-6). researchgate.netbiorxiv.org

FAD7/FAD8 : The final step is catalyzed by the ω-3 desaturases FAD7 and FAD8, which add a third double bond to yield 7,10,13-hexadecatrienoic acid (16:3n-3). researchgate.netbiorxiv.org

The expression of these FAD genes is critical, and their localization within the chloroplast underscores the compartment-specific nature of this biosynthetic pathway. researchgate.net

Beyond synthesis, hexadecatrienoic acid can be further metabolized by other enzymes whose expression is also regulated. Lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) are key enzymes in the hexadecanoid pathway, which converts hexadecatrienoic acid into jasmonates like dinor-12-oxo-phytodienoic acid (dn-OPDA). biorxiv.orgbiorxiv.org This pathway is a parallel route to the more common octadecanoid pathway for jasmonate synthesis. researchgate.netbiorxiv.org The expression of these genes allows the cell to produce signaling molecules in response to stress. biorxiv.org Additionally, lipoxygenase and hydroperoxide lyase (HPL) can act on hexadecatrienoic acid to produce green leaf volatiles, which are important in plant defense. researchgate.net

The table below summarizes the key enzymes involved in the biosynthesis of C16 polyunsaturated fatty acids in plants.

Table 1: Key Biosynthetic Enzymes for C16 Polyunsaturated Fatty Acids in Plants

| Enzyme | Gene | Function | Cellular Location |

| Δ⁷-Desaturase | FAD5 | Converts Palmitic acid (16:0) to 7Z-Hexadecenoic acid (16:1) | Chloroplast |

| Δ¹⁰-Desaturase | FAD6 | Converts 16:1 to Δ⁷,¹⁰-Hexadecadienoic acid (16:2) | Chloroplast |

| ω-3 Desaturase | FAD7/FAD8 | Converts 16:2 to 7,10,13-Hexadecatrienoic acid (16:3) | Chloroplast |

| Lipoxygenase | LOX | Oxygenates 16:3 to form hydroperoxides for jasmonate or green leaf volatile synthesis | Chloroplast |

| Allene Oxide Synthase | AOS | Converts 16:3-hydroperoxides into an unstable allene oxide in the jasmonate pathway | Chloroplast |

| Allene Oxide Cyclase | AOC | Cyclizes the allene oxide to form dn-OPDA in the jasmonate pathway | Chloroplast |

Transcriptional Responses to Environmental and Metabolic Cues

The transcription of genes involved in hexadecatrienoic acid metabolism is highly responsive to both the internal metabolic state of the cell and external environmental stimuli. This allows organisms to adjust their lipid composition to adapt to changing conditions.

Metabolic Cues: A primary metabolic regulator is the availability of glycerol-3-phosphate (G3P) within the chloroplasts. nih.gov G3P is a crucial precursor for the synthesis of glycerolipids. pnas.org A reduced supply of G3P diminishes the carbon flux through the prokaryotic pathway, leading to lower levels of hexadecatrienoic acid. nih.govpnas.org Conversely, increasing the G3P pool through genetic modification has been shown to induce the transcript levels of genes involved in the prokaryotic pathway, while suppressing those of the parallel eukaryotic pathway. nih.gov This demonstrates that G3P acts as a key metabolic signal that modulates gene expression to balance the two major glycerolipid synthesis pathways. nih.gov

Environmental Cues: Various environmental stresses trigger significant transcriptional reprogramming of hexadecatrienoic acid-related genes.

Wounding and Herbivory: Mechanical damage and herbivory are potent inducers of the jasmonate signaling pathway. biorxiv.org Since hexadecatrienoic acid is a precursor to the bioactive jasmonate dn-OPDA in some plants like the bryophyte Marchantia polymorpha, wounding leads to changes in the expression of jasmonate-responsive genes. biorxiv.orgbiorxiv.org The activation of this pathway involves the degradation of JAZ repressor proteins, which in turn unleashes transcription factors like MYC2 to activate downstream genes. mdpi.comnih.gov

Cold Stress: Low temperatures affect the fluidity of cellular membranes. Plants adapt by increasing the degree of fatty acid unsaturation, a process in which desaturases play a vital role. mdpi.com The expression of FAD genes can be affected by cold. oup.com Studies have shown that enhancing the expression of ω-3 desaturases can improve tolerance to chilling stress, highlighting a direct link between the transcriptional regulation of these enzymes and adaptation to cold. mdpi.comnih.gov

Light: Light quality can influence jasmonate signaling and the stability of the MYC transcription factors that regulate jasmonate-responsive genes, indicating an integration of light and defense signaling pathways. nih.gov

Genetic Engineering Approaches for Modulating 4,7,10-Hexadecatrienoic Acid Levels

The understanding of the genetic basis of hexadecatrienoic acid synthesis has enabled the use of genetic engineering to alter its production in various organisms. These approaches have been employed for both research purposes and potential biotechnological applications.

Overexpression of Biosynthetic Genes: A direct strategy is to overexpress the genes encoding key enzymes in the biosynthetic pathway.

In microorganisms, engineering the polyunsaturated fatty acid (PUFA) synthase complex has proven effective. In one study, modifying a subunit of the synthase by increasing the number of tandemly repeated acyl carrier protein (ACP) domains led to a 5.5-fold enhancement in the productivity of this compound (C16:3 ω-6). researchgate.net

Gene Knockout and Mutagenesis: Creating loss-of-function mutants for genes in the pathway is a powerful tool for studying gene function and reducing specific fatty acid levels.

In Marchantia polymorpha, CRISPR/Cas9 was used to create knockout mutants of the MpFAD5 gene. biorxiv.org These mutants were unable to synthesize 16:3n-3 and its derivative dn-OPDA, confirming the essential role of FAD5 in the pathway. researchgate.netbiorxiv.org

In Arabidopsis, the gly1 mutant, which has a defect in the chloroplast G3P supply, exhibits significantly reduced levels of hexadecatrienoic acid. nih.gov This demonstrates that targeting precursor supply pathways can also effectively modulate the final product levels.

The table below provides a summary of genetic engineering strategies and their outcomes on hexadecatrienoic acid levels.

Table 2: Examples of Genetic Engineering Approaches to Modulate Hexadecatrienoic Acid (16:3)

| Organism | Genetic Modification | Key Gene(s) Targeted | Outcome | Reference |

| Microorganism | Engineering of PUFA synthase | SopfaA (PUFA synthase subunit A) | 5.5-fold increase in this compound (ω-6) production | researchgate.net |

| Potato (Solanum tuberosum) | Overexpression | WRINKLED1, DGA T1, OLEOSIN | Increased 16:3 in MGDG | frontiersin.org |

| Tomato (Solanum lycopersicum) | Overexpression | FAD3, FAD7 | Altered fatty acid ratios, enhanced cold tolerance | nih.gov |

| Marchantia polymorpha | CRISPR/Cas9 Knockout | MpFAD5 | Depletion of 16:3 and its derivative dn-OPDA | biorxiv.org |

| Arabidopsis thaliana | EMS Mutagenesis | GLY1 (G3P dehydrogenase) | Reduced levels of 16:3 | nih.gov |

Advanced Analytical Methodologies in 4,7,10 Hexadecatrienoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 4,7,10-hexadecatrienoic acid. Due to the low volatility of free fatty acids, they are typically converted into more volatile fatty acid methyl esters (FAMEs) prior to analysis. frontiersin.orgrjtcsonline.com This derivatization process, often achieved through esterification with reagents like methanolic HCl or boron trifluoride in methanol (B129727), is critical for successful chromatographic separation and detection. frontiersin.orgbiorxiv.orgnih.gov

In GC-MS analysis, the FAME mixture is separated on a capillary column, often a polar column like a FAMEWAX type, which provides excellent separation of fatty acid isomers. rjtcsonline.comresearchgate.net Following separation, the esters are ionized, typically by electron impact (EI), and the resulting mass fragments are detected. The fragmentation pattern, along with the retention time, allows for the identification of the compound by comparing it to spectral libraries like NIST. proquest.comareeo.ac.irresearchgate.net For instance, the methyl ester of this compound has been identified in the ethanolic extract of Neibuhria apetala leaves and in the volatile oil of Pericarpium Citri Reticulatae. proquest.comresearchgate.net Similarly, isomers like 7,10,13-hexadecatrienoic acid have been identified as FAMEs in various microalgae, plants, and environmental samples. kaust.edu.sagreenpeace.tof1000research.comrjptonline.org

The choice of GC column is critical; polar columns have been shown to provide more consistent and reliable fatty acid profiles compared to non-polar columns, which can fail to separate key unsaturated fatty acids. researchgate.net GC-MS has been instrumental in profiling the fatty acid composition of diverse biological sources, revealing the presence of hexadecatrienoic acid isomers in mustard greens, microalgae, and various other plants. frontiersin.orgmdpi.comd-nb.info

Table 1: Examples of GC-MS Applications in Hexadecatrienoic Acid Research

| Biological Source | Isomer/Derivative Analyzed | Key GC-MS Findings | Reference(s) |

|---|---|---|---|

| Marchantia polymorpha | Fatty Acid Methyl Esters | Utilized an Agilent DB5-MS column with a specific temperature program to analyze fatty acid profiles. | biorxiv.org |

| Leaf Mustard Cultivars | 7,10,13-Hexadecatrienoic acid | Identified a significant amount (27-33% of total fatty acids) using GC-flame ionization detection and confirmed identity with GC-MS. | mdpi.com |

| Freshwater Microalgae | 7,10,13-Hexadecatrienoic acid, methyl ester | Identified as a component in Spirogyra crassa using a FAMEWAX column. | rjtcsonline.comkaust.edu.sa |

| Chlorella vulgaris | 7,10,13-Hexadecatrienoic acid | Revealed its presence, highlighting the superior separation of polar GC columns for distinguishing it from other C16 and C18 fatty acids. | researchgate.net |

| Jatropha multifida Leaves | 7,10,13-Hexadecatrienoic acid | Detected as one of 27 compounds in the methanolic extract. | rjptonline.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) offers powerful capabilities for analyzing this compound and its metabolites, often in their native form without derivatization. These techniques are particularly valuable for studying less volatile or thermally labile compounds, such as free fatty acids and their oxygenated derivatives (oxylipins), which are not always suitable for GC-MS. researchgate.netnih.gov

LC-MS/MS is used to investigate oxylipin patterns in organisms like microalgae, which are rich in polyunsaturated fatty acids. nih.gov The high sensitivity and specificity of this method allow for the identification and quantification of specific metabolites even at low concentrations. High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown compounds. biorxiv.orgproquest.comresearchgate.netmdpi.com For example, HPLC-ESI-HRMS was used to analyze endogenous jasmonate precursors derived from hexadecatrienoic acid in the liverwort Marchantia polymorpha. biorxiv.org In another study, ultra-high performance liquid chromatography (UHPLC) coupled with an Orbitrap HRMS was used to identify polyunsaturated fatty acids and eicosanoids in shrimp. researchgate.net

The combination of comprehensive two-dimensional gas chromatography with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOFMS) represents another advanced approach, providing enhanced separation and more reliable compound identification compared to traditional GC-MS. proquest.com

Table 2: Applications of LC-MS and HRMS in Hexadecatrienoic Acid Analysis

| Analytical Technique | Analyte(s) | Biological System | Research Objective | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS, GC-MS, NMR | Oxygenated derivatives of 16:3 acid | Plant seedlings and lipoxygenases | To investigate the enzymatic oxygenation of 7,10,13-hexadecatrienoic acid. | researchgate.net |

| HPLC-ESI-HRMS | Jasmonate precursors | Marchantia polymorpha | To analyze endogenous hormones and fatty acids. | biorxiv.org |

| LC-MS/MS | Fatty acids and oxylipins | Microalgae | To perform a comprehensive analysis of oxylipin patterns from n-3 and n-6 PUFAs. | nih.gov |

| LC-Q-TOF-MS | Lipophilic constituents | Leaf Mustard Cultivars | To profile redox-active compounds, including carotenoids and tocols, alongside fatty acids. | mdpi.com |

| UHPLC-Orbitrap HRMS | PUFAs and eicosanoids | Black tiger shrimp | To identify fatty acids and their derivatives in reproductive tissues. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its metabolites. While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms within a molecule, including the location of double bonds and their stereochemistry (cis/trans). nih.govoup.com

Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments like COSY and HMBC are employed. researchgate.netmdpi.com For instance, ¹H and ¹³C NMR data were crucial in identifying an anti-bolting compound isolated from radish as α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride. oup.com The chemical shifts and coupling constants in the NMR spectra provided unambiguous evidence of the fatty acid structure and its linkage to the glycerol (B35011) backbone. Similarly, the identification of a novel oxylipin derived from hexadecatrienoic acid in maize was substantiated by ¹H-NMR and 2D-COSY data. researchgate.net

Although NMR is generally less sensitive than MS, it offers unparalleled detail for structural analysis and can be used to quantify major metabolites. nih.gov It is often used in conjunction with MS to provide complementary information, leading to the confident identification of novel compounds. researchgate.netnih.gov

Table 3: NMR Spectroscopy for the Structural Analysis of Hexadecatrienoic Acid Derivatives

| Compound | NMR Experiments | Key Findings | Reference(s) |

|---|---|---|---|

| α-(7Z,10Z,13Z)-Hexadecatrienoic acid monoglyceride | ¹H NMR, ¹³C NMR | Complete structural identification of an anti-bolting compound isolated from radish. | oup.com |

| (7S)-hydroperoxide of 16:3 acid | ¹H-NMR, 2D-COSY | Confirmed the structure of a novel oxylipin produced by maize 9-lipoxygenase. | researchgate.net |

| (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | 2D DQF-COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC | Elucidated the structure of a related conjugated dienoic acid peroxide. | mdpi.com |

| General Metabolites in Squill Bulbs | ¹H NMR, 2D NMR | Identified major classes of metabolites, including fatty acids, demonstrating NMR's utility in metabolome mapping. | nih.gov |

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and quantify the flow, or flux, of carbon through metabolic pathways. In the context of this compound, this involves introducing atoms with a heavy isotope (e.g., ¹³C, ²H, ¹⁴C) into a precursor molecule and tracking their incorporation into the fatty acid and its downstream products.

A key study demonstrated that human skin fibroblasts labeled with [³H]arachidonic acid produce and release this compound. nih.gov The use of [1-¹⁴C]arachidonic acid, which did not yield the labeled product, indicated that the compound is formed via the loss of the carboxyl carbon, consistent with peroxisomal β-oxidation. nih.gov This elegant use of labeling elucidated a previously unknown metabolic pathway for arachidonic acid.

Metabolic flux analysis often uses stable isotopes like ¹³C, coupled with MS or NMR detection. Studies on plant lipid metabolism have used precursors like [1-¹⁴C]acetate or [U-¹⁴C]glycerol to measure the flux of fatty acids through different synthesis pathways (prokaryotic vs. eukaryotic). nih.govworktribe.com Furthermore, deuterium-labeled standards, such as 7(Z),10(Z),13(Z)-hexadecatrienoic acid-d₆, are commercially available and serve as essential internal standards for accurate quantification of the endogenous compound by GC- or LC-MS. medchemexpress.comcaymanchem.cominvivochem.com

Table 4: Isotopic Labeling in the Study of Hexadecatrienoic Acid Metabolism

| Isotopic Label/Standard | Biological System | Analytical Method | Purpose/Finding | Reference(s) |

|---|---|---|---|---|

| [³H]arachidonic acid & [1-¹⁴C]arachidonic acid | Human skin fibroblasts | HPLC | Traced the conversion of arachidonic acid to this compound, proving its formation via peroxisomal β-oxidation. | nih.gov |

| 7(Z),10(Z),13(Z)-Hexadecatrienoic acid-d₆ | N/A (Internal Standard) | GC-MS or LC-MS | Used for accurate quantification of the corresponding unlabeled fatty acid. | caymanchem.cominvivochem.com |

| [¹⁴C]acetate & [¹⁴C]glycerol | Arabidopsis, Oilseed Rape | TLC, GC | To measure carbon flux through prokaryotic and eukaryotic glycerolipid synthesis pathways. | nih.govworktribe.com |

| [²H₆]16:3 | Recombinant maize 9-lipoxygenase | GC-MS, LC-MS/MS | To confirm the identity of the (7S)-hydroperoxide product of 7,10,13-hexadecatrienoic acid. | researchgate.net |

Untargeted Metabolomics and Lipidomics for Comprehensive Profiling

Untargeted metabolomics and lipidomics aim to measure as many small molecules as possible in a biological sample to provide a comprehensive snapshot of its metabolic state. These "omics" approaches, typically employing HRMS platforms like LC-Q-TOF-MS or GC-MS, are hypothesis-generating and can reveal unexpected metabolic changes in response to genetic or environmental perturbations. nih.govnih.gov

In the study of this compound, untargeted approaches can identify its regulation as part of broader lipid network responses. For example, an untargeted metabolomic study on intertidal biofilms under different light conditions identified the isomer 7,10,13-hexadecatrienoic acid as being significantly more abundant in high-light conditions, suggesting a role in photo-acclimation. mnhn.fr Similarly, a comprehensive LC-MS-based analysis was used to investigate the fatty acid and oxylipin profiles of four microalgae species, highlighting their potential as a source of these bioactive compounds. nih.gov

These global profiling methods allow researchers to move beyond single-analyte measurements and understand the complex interplay of metabolic pathways. By comparing the entire metabolome or lipidome across different conditions, researchers can identify key regulated compounds like this compound and place its function within a larger biological context. nih.govmnhn.fr

Table 5: Untargeted 'Omics' Approaches in Hexadecatrienoic Acid Research

| 'Omics' Approach | Platform(s) | Biological System | Key Finding Related to Hexadecatrienoic Acid | Reference(s) |

|---|---|---|---|---|

| Untargeted Metabolomics | LC-MS | Intertidal Biofilms | 7,10,13-Hexadecatrienoic acid was significantly more abundant under high light, indicating a role in metabolic response to light stress. | mnhn.fr |

| Comprehensive Lipidomics | GC-MS, LC-MS/MS | Microalgae | Profiled fatty acids and identified a high percentage of 7,10,13-hexadecatrienoic acid in P. tricornutum. | nih.gov |

| Comparative Metabolome Mapping | MS and NMR | Egyptian Squill Bulbs | Demonstrated the power of combining MS and NMR for comprehensive profiling of diverse metabolite classes, including fatty acids. | nih.gov |

Synthetic Strategies and Research Applications of 4,7,10 Hexadecatrienoic Acid and Its Derivatives

Organic Synthesis for Production and Structural Probing

The organic synthesis of 4,7,10-hexadecatrienoic acid and its isomers is crucial for confirming their structures and for producing material for biological studies. A common strategy involves the coupling of smaller, functionalized building blocks. For instance, the synthesis of various geometric isomers of related hexadecatrienols has been achieved through a convergent approach. This often involves the partial hydrogenation of an alkyne to a cis or trans alkene, followed by oxidation and subsequent coupling reactions, such as the Wittig reaction, to construct the full carbon chain with the desired double bond geometry. tandfonline.com

In one example, the synthesis of (4E,6Z,11Z)-4,6,11-hexadecatrienol was accomplished by first partially hydrogenating 6-(2'-tetrahydropyranyloxy)-2-hexyn-1-ol to the corresponding E-enol. tandfonline.com This was then oxidized to an aldehyde and coupled with a phosphorane to build the carbon backbone. bertin-bioreagent.com Further steps of deprotection and another coupling reaction yielded the target trienol. tandfonline.com Isomerization of the conjugated double bond system can also be employed to access different geometric isomers. tandfonline.com

The synthesis of isotopically labeled versions, such as 7(Z),10(Z),13(Z)-hexadecatrienoic acid-d6, is particularly important for metabolic studies. vulcanchem.com These labeled compounds serve as internal standards for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allowing for precise tracking and measurement in biological systems. vulcanchem.com

Preparation of Analogs and Modified Forms for Functional Studies

The preparation of analogs and modified forms of this compound is essential for investigating structure-activity relationships and for probing its metabolic pathways. These modifications can include altering the double bond geometry, changing the chain length, or introducing functional groups.

For analytical purposes, the most common modification is the conversion to its methyl ester, which has better volatility for GC-MS analysis. nih.govresearchgate.net This is typically achieved by transesterification using methanol (B129727) and a catalyst like sodium methoxide. researchgate.net

The synthesis of deuterated analogs, such as 7(Z),10(Z),13(Z)-hexadecatrienoic acid-d6, provides a powerful tool for metabolic research. vulcanchem.com These labeled compounds can be used as internal standards to accurately quantify the endogenous levels of the fatty acid in biological samples. vulcanchem.com

Furthermore, the synthesis of geometric isomers of related compounds, like the pheromone (4E,6E,11Z)-4,6,11-hexadecatrienal, allows for the investigation of the biological importance of double bond configuration. tandfonline.com By preparing and testing different isomers, researchers can determine which structural features are critical for biological activity. tandfonline.com

Utilization as a Model Compound in Fatty Acid Chemistry and Metabolism Research

This compound serves as a valuable model compound for studying various aspects of fatty acid chemistry and metabolism. Its polyunsaturated nature makes it a substrate for enzymes involved in fatty acid modification and degradation.

In studies of peroxisomal β-oxidation, this compound has been used to elucidate the metabolic pathway of arachidonic acid. As an intermediate in the degradation of arachidonic acid, its metabolism helps to reveal the enzymes and reactions involved in processing polyunsaturated fatty acids with double bonds at odd-numbered carbons. Research has shown that its degradation in peroxisomes involves enzymes like 2,4-dienoyl-CoA reductase and Δ3,5,Δ2,4-dienoyl-CoA isomerase.

It is also utilized in research on fatty acid desaturases. researchgate.net For example, studies with the bifunctional Delta12,Delta15-desaturase from Acanthamoeba castellanii have used related fatty acids to understand the synthesis of polyunsaturated fatty acids. researchgate.net In plants, the biosynthesis of (7Z,10Z,13Z)-hexadecatrienoic acid is a key step in the "prokaryotic pathway" of galactolipid synthesis in chloroplasts. syntheselabor.decaymanchem.com It is formed from palmitic acid through a series of desaturation reactions catalyzed by specific fatty acid desaturases (FADs), including FAD5, FAD6, and FAD7/FAD8. syntheselabor.de This fatty acid is a precursor for the synthesis of the plant hormone jasmonic acid. researchgate.net

The table below summarizes key enzymes involved in the metabolism of hexadecatrienoic acids and their functions.

| Enzyme | Function | Organism/System |

| Fatty Acid Desaturase 5 (FAD5) | Catalyzes the first desaturation of palmitic acid to 7Z-hexadecenoic acid. syntheselabor.de | Arabidopsis thaliana, Marchantia polymorpha syntheselabor.de |

| Fatty Acid Desaturase 6 (FAD6) | Catalyzes the desaturation of 7Z-hexadecenoic acid to 7,10-hexadecadienoic acid. syntheselabor.de | Arabidopsis thaliana syntheselabor.de |

| Fatty Acid Desaturase 7/8 (FAD7/FAD8) | Catalyzes the final desaturation to 7,10,13-hexadecatrienoic acid. syntheselabor.de | Arabidopsis thaliana syntheselabor.de |

| 2,4-Dienoyl-CoA Reductase | Involved in the peroxisomal β-oxidation of polyunsaturated fatty acids. | Animal peroxisomes |

| Δ3,5,Δ2,4-Dienoyl-CoA Isomerase | Involved in the peroxisomal β-oxidation of polyunsaturated fatty acids. | Animal peroxisomes |

| Lipoxygenase | Oxygenates polyunsaturated fatty acids to form hydroperoxides. aocs.org | Plants aocs.org |

Exploration of Biologically Active Derivatives (e.g., hydroxylated, epoxy)

Research has begun to explore the formation and biological activities of derivatives of hexadecatrienoic acids, particularly hydroxylated and epoxy forms. These derivatives are often products of enzymatic oxidation and can have distinct biological roles.

Hydroxylated derivatives of 7,10,13-hexadecatrienoic acid, known as hydroxyhexadecatrienoic acids (HHTs), have been identified in various plant species. aocs.org These compounds are formed through the lipoxygenase (LOX) pathway, where different LOX enzymes can produce various positional isomers of hydroperoxy fatty acids, which are then reduced to the corresponding hydroxy derivatives. aocs.org For example, maize 9-lipoxygenase specifically converts 16:3 into (7S)-hydroperoxide. aocs.org These HHTs have been found in both "16:3 plants" and "18:3 plants," suggesting a broader role in plant physiology. aocs.org In tobacco leaves infected with Pseudomonas syringae, 2-hydroxy-7,10,13-hexadecatrienoic acid is produced via the α-dioxygenase pathway. caymanchem.com

Epoxy fatty acids are another class of derivatives with potential industrial and biological significance. google.com While the focus has largely been on C18 epoxy fatty acids like vernolic acid, the enzymatic machinery for epoxidation could potentially act on C16 substrates. google.com Enzymes like Δ12 epoxygenase, which are related to desaturases, are responsible for their formation. google.com These epoxy fatty acids can be used in the production of epoxy resins. biorxiv.org

The table below lists some known biologically active derivatives of hexadecatrienoic acid.

| Derivative | Class | Formation Pathway | Potential Role/Activity |

| Hydroxyhexadecatrienoic acids (HHTs) | Hydroxylated fatty acid | Lipoxygenase (LOX) pathway aocs.org | Plant defense and signaling aocs.org |

| 2-hydroxy-7,10,13-hexadecatrienoic acid | Hydroxylated fatty acid | α-dioxygenase pathway caymanchem.com | Plant defense against pathogens caymanchem.com |

| Epoxyhexadecatrienoic acids | Epoxy fatty acid | Epoxygenase pathway google.com | Industrial applications (e.g., resins) biorxiv.org |

| Dinor-12-oxo-phytodienoic acid (dn-OPDA) | Jasmonate precursor | Lipoxygenase and allene (B1206475) oxide synthase pathway | Plant hormone biosynthesis |

Q & A

Q. What are the optimal protocols for extracting 4,7,10-hexadecatrienoic acid from biological tissues?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissues with chloroform-methanol (2:1 v/v) to solubilize lipids, followed by phase separation with chloroform and water. Adjust solvent ratios based on tissue water content to ensure miscibility. For purification, isolate the chloroform layer containing lipids and perform thin-layer chromatography (TLC) or column chromatography to separate this compound from co-extracted lipids. Validate purity using gas chromatography-mass spectrometry (GC-MS).

Q. How can structural elucidation of this compound be achieved?

Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR (¹H and ¹³C) identifies double-bond positions and stereochemistry, while HRMS confirms molecular formula (C₁₆H₂₆O₂, MW 250.3764) . Compare spectral data with databases like NIST Chemistry WebBook for validation. For geometric isomerism (e.g., cis vs. trans), use infrared (IR) spectroscopy or derivatization with dimethyl disulfide followed by GC-MS analysis.

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound biosynthesis in microbial systems?

Engineered E. coli strains with tandem acyl carrier protein (ACP) domains (e.g., SopfaA9) increase production efficiency by 5.5-fold compared to wild-type systems . Optimize ACP domain number (e.g., 6× or 9×) to improve substrate channeling for ω-6 polyunsaturated fatty acid (PUFA) synthesis. Use inducible promoters (e.g., araBAD) to regulate enzyme expression and avoid toxicity. Monitor intermediates via LC-MS and adjust fermentation conditions (e.g., temperature, oxygenation) to favor Δ4-desaturase activity.

Q. How does this compound influence mitochondrial β-oxidation in unsaturated fatty acid metabolism?

Acyl-CoA dehydrogenases catalyze the first step of β-oxidation, but double bonds at positions 4,7,10 may hinder enzymatic activity . Use in vitro assays with purified enzymes (e.g., medium-chain acyl-CoA dehydrogenase) and radiolabeled substrates to track oxidation rates. Compare with structurally similar PUFAs (e.g., 6,9,12-hexadecatrienoic acid ) to assess positional effects on enzyme kinetics. Supplement cell cultures with this compound and measure ATP production via luminometry to evaluate metabolic flux.

Q. What experimental designs address contradictions in reported bioactivities of this compound?

Discrepancies may arise from structural analogs (e.g., 6,9,12 vs. 4,7,10 isomers) or assay conditions. Conduct comparative studies using standardized cell lines (e.g., HepG2 for oxidative stress ) and identical treatment durations. Include controls with known antioxidants (e.g., vitamin E) to benchmark effects. Use RNA-seq or metabolomics to identify pathway-specific responses (e.g., ROS scavenging vs. mitochondrial membrane potential modulation). Statistical tools like ANOVA with post-hoc tests can resolve dose-dependent variability.

Methodological and Safety Considerations

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for hazards: skin/eye irritation (H315, H319) and respiratory toxicity (H335) . Use nitrile gloves, fume hoods, and full protective clothing. Store in airtight containers at -20°C under nitrogen to prevent oxidation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers ensure reproducibility in studies involving this compound?

Document all experimental variables:

- Chemical sources : Specify suppliers, purity (≥97%), and lot numbers .

- Analytical parameters : Report instrument models (e.g., Agilent 7890B GC-MS), column types, and temperature gradients.

- Statistical methods : Use open-source tools (e.g., R or Python) for data analysis and share raw datasets in supplementary materials .

Data Presentation and Publication Standards

Q. How should structural and functional data for this compound be presented in manuscripts?

- Tables : Include molecular weight, IUPAC name, and spectral peaks (e.g., ¹H NMR δ 5.35 ppm for allylic protons) .

- Figures : Use high-resolution chromatograms (≥300 dpi) with annotated peaks .

- Supplementary Materials : Deposit large datasets (e.g., metabolomics) in repositories like Figshare or Zenodo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.